molecular formula C9H8F3NO3 B1609897 1-Ethoxy-4-nitro-2-(trifluoromethyl)benzene CAS No. 3094-08-4

1-Ethoxy-4-nitro-2-(trifluoromethyl)benzene

Cat. No.: B1609897
CAS No.: 3094-08-4
M. Wt: 235.16 g/mol
InChI Key: XWQUJLKVSQCZEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethoxy-4-nitro-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H8F3NO3 It is characterized by the presence of an ethoxy group, a nitro group, and a trifluoromethyl group attached to a benzene ring

Preparation Methods

The synthesis of 1-Ethoxy-4-nitro-2-(trifluoromethyl)benzene typically involves electrophilic aromatic substitution reactions. One common method includes the nitration of 1-ethoxy-2-(trifluoromethyl)benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity of the final product .

Chemical Reactions Analysis

1-Ethoxy-4-nitro-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 1-ethoxy-4-amino-2-(trifluoromethyl)benzene, while oxidation of the ethoxy group results in 4-nitro-2-(trifluoromethyl)benzoic acid .

Scientific Research Applications

1-Ethoxy-4-nitro-2-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block for designing new compounds with desired properties.

    Biology: The compound is studied for its potential biological activities. Researchers investigate its interactions with biological molecules to understand its effects on cellular processes.

    Medicine: Although not widely used as a drug, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Ethoxy-4-nitro-2-(trifluoromethyl)benzene depends on its specific application. In chemical reactions, the compound acts as a substrate that undergoes transformations based on the reagents and conditions used. In biological systems, its effects are mediated through interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and membrane permeability .

Comparison with Similar Compounds

1-Ethoxy-4-nitro-2-(trifluoromethyl)benzene can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

1-ethoxy-4-nitro-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO3/c1-2-16-8-4-3-6(13(14)15)5-7(8)9(10,11)12/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWQUJLKVSQCZEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00444768
Record name 1-ethoxy-4-nitro-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3094-08-4
Record name 1-ethoxy-4-nitro-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethoxy-4-nitro-2-(trifluoromethyl)benzene
Reactant of Route 2
Reactant of Route 2
1-Ethoxy-4-nitro-2-(trifluoromethyl)benzene
Reactant of Route 3
Reactant of Route 3
1-Ethoxy-4-nitro-2-(trifluoromethyl)benzene
Reactant of Route 4
Reactant of Route 4
1-Ethoxy-4-nitro-2-(trifluoromethyl)benzene
Reactant of Route 5
Reactant of Route 5
1-Ethoxy-4-nitro-2-(trifluoromethyl)benzene
Reactant of Route 6
Reactant of Route 6
1-Ethoxy-4-nitro-2-(trifluoromethyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.